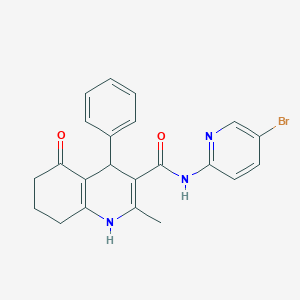
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound with potential applications in scientific research. It is a tetrahydroquinoline derivative with a unique chemical structure that makes it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has various scientific research applications. It has been reported to have potential anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, this compound has been used as a building block for the synthesis of other bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with specific targets in cells. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to have various biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species in cancer cells, leading to apoptosis. It has also been reported to inhibit the growth of certain bacteria and fungi. Moreover, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments include its unique chemical structure, potential biological activities, and availability of the synthesis method. However, the limitations of using this compound include its potential toxicity, limited solubility, and lack of comprehensive understanding of its mechanism of action.
Zukünftige Richtungen
There are various future directions for the research of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one. Some potential directions include further studies on its potential anticancer, antimicrobial, and anti-inflammatory activities. Additionally, the compound could be further modified to improve its solubility and reduce its toxicity. Moreover, the use of this compound as a fluorescent probe for the detection of metal ions could be explored further. Finally, the compound could be used as a building block for the synthesis of other bioactive molecules with potential therapeutic applications.
Conclusion:
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a promising chemical compound with potential applications in scientific research. Its unique chemical structure and potential biological activities make it a promising candidate for various research studies. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves a multi-step process. The first step involves the condensation of 4-bromobenzaldehyde with 2,5-dimethoxyaniline to form 4-bromo-2,5-dimethoxybenzylideneaniline. The second step involves the reaction of the intermediate product with ethyl acetoacetate to form 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one. The synthesis method of this compound has been reported in various research articles.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C30H27BrN2O4 |
Molekulargewicht |
559.4 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27BrN2O4/c1-36-21-15-16-25(37-2)22(17-21)26-27-23(9-6-10-24(27)34)33(20-13-11-19(31)12-14-20)30(32)28(26)29(35)18-7-4-3-5-8-18/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3 |
InChI-Schlüssel |
KAHPUCJAJBYXPB-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)